molecular formula C20H23N3O B2778899 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 2035036-01-0

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2778899
CAS RN: 2035036-01-0
M. Wt: 321.424
InChI Key: CBIGOLIRBRUUQG-VOTSOKGWSA-N
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Description

“N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide” is a compound that contains a piperidine nucleus, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been found in more than twenty classes of pharmaceuticals .

Scientific Research Applications

Structural Determination and Chemical Synthesis

Cinnamamide derivatives, including those structurally related to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide," have been extensively studied for their crystal structures and synthetic routes. For instance, the determination of the crystal structure of cinnamoyl piperidide, a clinical antiepileptic remedy, highlights the importance of structural analysis in understanding the chemical and pharmacological properties of these compounds (Lin & Shen, 1982). Additionally, novel approaches to cinnamic acid synthesis, which is a core component of cinnamamide derivatives, have been developed, showing the versatility and potential for modification in these compounds (Chiriac, Tanasă, & Onciu, 2005).

Biological and Pharmacological Applications

Cinnamamide derivatives have been explored for a variety of biological activities, including antifungal, insecticidal, and antimycobacterial properties. For example, novel cinnamide derivatives have shown significant fungicidal activities against several plant pathogens, highlighting their potential in agricultural applications (Xiao et al., 2011). Furthermore, the modification and structure-activity relationship studies of piperine and its analogs demonstrate the anticonvulsant activity of these compounds, underscoring their importance in medicinal chemistry and drug development (Li & Wang, 1995).

Corrosion Inhibition

Interestingly, piperidine derivatives have also been investigated for their corrosion inhibition properties on metals, suggesting applications beyond biological systems. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of these compounds, indicating their potential in material science and engineering (Kaya et al., 2016).

properties

IUPAC Name

(E)-3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-9,12-13,18H,10-11,14-16H2,(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIGOLIRBRUUQG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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